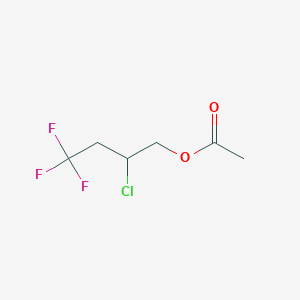
2-Chloro-4,4,4-trifluorobutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4,4-trifluorobutyl acetate is an organic compound with the molecular formula C6H8ClF3O2 It is characterized by the presence of a chloro group, three fluorine atoms, and an acetate group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,4,4-trifluorobutyl acetate typically involves the reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride or chlorine gas. The reaction is conducted under controlled conditions, with the temperature maintained between 25-40°C. The process involves the removal of residual sulfuryl chloride and hydrochloric acid gas through reduced pressure distillation .
Industrial Production Methods
For industrial production, the contact reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride is preferred due to its high yield and selectivity. The reaction is efficient, with minimal byproducts, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,4-trifluorobutyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-4,4,4-trifluorobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,4-trifluorobutyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,4-trifluorobutanol
- 2-Chloro-4,4,4-trifluorobutyraldehyde
- 2-Chloro-4,4,4-trifluorobutyric acid
Uniqueness
2-Chloro-4,4,4-trifluorobutyl acetate is unique due to its combination of a chloro group, three fluorine atoms, and an acetate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H8ClF3O2 |
|---|---|
Molecular Weight |
204.57 g/mol |
IUPAC Name |
(2-chloro-4,4,4-trifluorobutyl) acetate |
InChI |
InChI=1S/C6H8ClF3O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
FBIQLWHBSXTVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















